molecular formula C₁₉H₂₈Cl₂N₄O₂ B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

Cat. No. B560638
CAS RN: 1236199-60-2
M. Wt: 415.36
InChI Key: GISXTRIGVCKQBX-UHFFFAOYSA-N
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Description

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .


Physical And Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Treatment of Relapsed/Refractory Hodgkin Lymphoma

Tinostamustine has shown promise in the treatment of relapsed/refractory (R/R) Hodgkin Lymphoma (HL). It is designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . This multi-action therapy has been evaluated in heavily pre-treated patients with R/R HL, showing signals of efficacy and tolerability .

Multi-Action Mechanism in Cancer Therapy

As an alkylating deacetylase inhibitor molecule, Tinostamustine’s multi-action mechanism is significant for cancer therapy. It not only induces DNA damage but also hinders the repair process of cancer cells, which could potentially lead to improved outcomes in various hematological malignancies .

Pharmacokinetics and Safety Profile

The pharmacokinetics and safety profile of Tinostamustine have been studied in clinical trials. Patients received the recommended Phase II dose based on their baseline platelet count, and the safety analysis summarized adverse events by grade, providing crucial information for its use in clinical settings .

Efficacy Variables and Survival Outcomes

Tinostamustine’s efficacy is measured by overall response rates and survival outcomes. These variables are critical in assessing the long-term benefits and potential of Tinostamustine as a treatment option for patients with hematological malignancies .

Potential in Treating Refractory Diseases

The compound has been evaluated for its potential in treating diseases that are refractory to standard therapies. This includes patients who have undergone multiple lines of prior therapy and showcases the need for novel treatments like Tinostamustine .

Role in Hematological Oncology

Tinostamustine’s role in hematological oncology is under investigation, with studies focusing on its application in various blood cancers beyond Hodgkin Lymphoma. Its unique action on DNA strands makes it a candidate for broader applications in this field .

Impact on Drug Resistance

Research is exploring how Tinostamustine can impact drug resistance in cancer cells. By improving drug access and damaging DNA, it may offer a way to overcome resistance mechanisms that limit the effectiveness of current treatments .

Future Directions and Clinical Trials

The future directions of Tinostamustine involve ongoing and upcoming clinical trials. These studies will further elucidate its applications, optimize dosing strategies, and expand its use to other cancer types, potentially revolutionizing cancer treatment .

Future Directions

Tinostamustine has shown signals of efficacy in heavily pre-treated patients with relapsed/refractory (R/R) Hodgkin Lymphoma (HL), warranting further investigation . The recommended Phase II dose (RP2D) of Tinostamustine has been determined and administered in a Phase I study .

properties

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinostamustine

CAS RN

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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